molecular formula C13H23NO3 B12956977 tert-Butyl (R)-3-acetylazepane-1-carboxylate

tert-Butyl (R)-3-acetylazepane-1-carboxylate

Cat. No.: B12956977
M. Wt: 241.33 g/mol
InChI Key: QUGHWYDAHLLZSD-LLVKDONJSA-N
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Description

tert-Butyl (R)-3-acetylazepane-1-carboxylate is a chiral, Boc-protected azepane intermediate of significant value in medicinal chemistry and organic synthesis. This compound is specifically designed for research and development applications, serving as a versatile scaffold for the construction of more complex pharmaceutical agents. Its structure features a stereodefined (R) configuration and a ketone functional group at the 3-position, making it a suitable precursor for further synthetic modifications such as nucleophilic additions or reductions. Chiral azepane and piperidine derivatives of this kind are frequently employed as key intermediates in the synthesis of potential therapeutic compounds, including kinase inhibitors for oncology research and gamma-secretase modulators investigated for neurological conditions . The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and allows for selective deprotection under mild acidic conditions, which is crucial for multi-step synthesis. Researchers utilize this building block to explore structure-activity relationships and to develop novel bioactive molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Storage & Handling: It is recommended to store this compound in a sealed container under cool, dry conditions (typically 2-8°C) to ensure long-term stability .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl (3R)-3-acetylazepane-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-10(15)11-7-5-6-8-14(9-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3/t11-/m1/s1

InChI Key

QUGHWYDAHLLZSD-LLVKDONJSA-N

Isomeric SMILES

CC(=O)[C@@H]1CCCCN(C1)C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)C1CCCCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Material Preparation: Boc-Protected Azepane

  • The starting point is often tert-butyl (3R)-3-aminoazepane-1-carboxylate , which can be prepared by Boc protection of (R)-3-aminoazepane.
  • Boc protection is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc_2O) in the presence of a base such as triethylamine in an organic solvent like dichloromethane at 0–25 °C.
  • This step yields the tert-butyl (R)-3-aminoazepane-1-carboxylate intermediate with high stereochemical integrity.

Introduction of the Acetyl Group at the 3-Position

  • The acetylation at the 3-position can be performed by oxidation of the 3-amino group to a ketone or direct acylation .
  • One approach involves converting the 3-amino group to a hydroxyl group (via oxidation or substitution), followed by oxidation to the ketone (acetyl group).
  • For example, reduction of a 3-oxoazepane intermediate with sodium borohydride (NaBH_4) in methanol at 0 °C yields the corresponding 3-hydroxyazepane derivative, which can be further oxidized to the acetyl compound.
  • Alternatively, direct acylation of the 3-amino group with acetyl chloride or acetic anhydride under controlled conditions can yield the 3-acetyl derivative.

Purification and Characterization

  • The crude product is typically purified by flash column chromatography on silica gel using solvent systems such as ethyl acetate/isooctane or dichloromethane/methanol gradients.
  • The purified compound is characterized by mass spectrometry (MS), nuclear magnetic resonance (NMR), and melting point analysis to confirm structure and purity.

Representative Experimental Data Table

Step Reagents/Conditions Yield (%) Notes
Boc protection of (R)-3-aminoazepane Boc_2O, triethylamine, DCM, 0–25 °C, 2 h 85–95 High stereochemical retention
Reduction of 3-oxo intermediate to 3-hydroxyazepane NaBH_4, MeOH, 0 °C, 1 h 87 Monitored by TLC, pH adjusted post-reaction
Oxidation to 3-acetyl derivative PCC or Dess–Martin periodinane, DCM, RT 70–80 Controlled to avoid overoxidation
Purification Silica gel chromatography, EtOAc/isooctane Yields depend on scale and purity

Research Findings and Optimization Notes

  • Stereoselectivity: The (R)-configuration is maintained throughout the synthesis by starting from enantiomerically pure aminoazepane and using mild reaction conditions to avoid racemization.
  • Reaction conditions: Low temperatures (0–5 °C) during Boc protection and reduction steps minimize side reactions and improve yield.
  • Purification: Flash chromatography is effective for isolating the target compound with high purity; solvent polarity gradients are optimized based on intermediate polarity.
  • Alternative methods: Some patents describe condensation reactions involving N-Boc amino acids and amines under mild conditions to form Boc-protected azepane derivatives, which can be further functionalized.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-3-acetylazepane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is known for its stability, but it can be cleaved under specific conditions, such as in the presence of strong acids or bases .

Common Reagents and Conditions

Common reagents used in the reactions of tert-Butyl ®-3-acetylazepane-1-carboxylate include sulfuric acid, sodium hydroxide, and various oxidizing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and reaction times to ensure optimal yields .

Major Products Formed

The major products formed from the reactions of tert-Butyl ®-3-acetylazepane-1-carboxylate depend on the specific reaction conditions. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

Organic Synthesis Applications

  • Reactivity Patterns : The compound can undergo several types of chemical reactions that make it useful in organic synthesis. Its ester functional group allows for transformations such as hydrolysis and transesterification, which are essential for modifying its structure to create derivatives with tailored properties.
  • tert-Butylation Reactions : The tert-butyl group can be introduced into other compounds through selective reactions, enhancing the stability and solubility of the resultant products. Recent studies have reported efficient methods for tert-butylation of amino acids and carboxylic acids using this compound as a precursor .

Comparative Analysis with Related Compounds

To better understand the unique properties of tert-butyl (R)-3-acetylazepane-1-carboxylate, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesUnique Properties
tert-Butyl (S)-3-acetylazepane-1-carboxylateStereoisomer of tert-butyl (R) variantPotentially different biological activity due to chirality
tert-Butyl 4-acetyl-4-methylpiperidine-1-carboxylateDifferent ring structure (piperidine)Varies in reactivity due to distinct ring dynamics
tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylateContains an oxo groupUnique reactivity due to carbonyl presence

This table illustrates how the structural variations among these compounds can lead to different reactivity patterns and potential applications.

Case Studies and Research Findings

Several case studies highlight the utility of this compound in research:

  • Medicinal Chemistry Studies : Research has shown that incorporating the tert-butyl group into drug candidates can lead to improved metabolic stability and bioavailability . This has been documented in studies comparing various substituents on drug analogs.
  • Synthesis of Bioactive Compounds : Studies have demonstrated successful synthesis pathways using this compound as a starting material for creating complex molecules with potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares tert-butyl (R)-3-acetylazepane-1-carboxylate with structurally related azepane derivatives, highlighting key substituents and properties:

Compound Name Substituents CAS Number Molecular Weight (g/mol)* Key Functional Features
This compound 3-acetyl (R-configuration) Not provided ~271.35 Boc-protected, ester, chiral center
tert-Butyl 4-Amino-3-methylazepane-1-carboxylate 4-amino, 3-methyl 1823857-10-8 ~256.34 Amino group (basic), methyl substituent
1-Boc-4-hydroxy-3-methylazepane 4-hydroxy, 3-methyl 1445951-38-1 ~229.30 Hydroxyl group (polar, H-bond donor)
tert-Butyl 6-hydroxy-2-oxo-azepane-1-carboxylate 6-hydroxy, 2-oxo 2891598-80-2 ~243.28 Ketone, hydroxyl (enhanced polarity)

*Molecular weights are approximate and calculated based on substituents.

Physicochemical Properties

  • Solubility : Hydroxyl-containing derivatives (e.g., 1-Boc-4-hydroxy-3-methylazepane) exhibit higher aqueous solubility due to hydrogen bonding . In contrast, the acetylated compound is more soluble in organic solvents.
  • Stability : The Boc group confers stability under basic conditions, while the acetyl ester may hydrolyze under acidic or enzymatic conditions.

Biological Activity

tert-Butyl (R)-3-acetylazepane-1-carboxylate is a chemical compound classified as an ester, featuring a tert-butyl group and an azepane ring. Its molecular formula is C13H23NO3C_{13}H_{23}NO_3 with a molecular weight of 241.33 g/mol. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The structure of this compound includes:

  • tert-butyl group : A bulky substituent that influences steric properties.
  • Azepane ring : A seven-membered nitrogen-containing ring that contributes to the compound's reactivity.
  • Acetyl and carboxylate functionalities : These groups enhance the compound's potential for various chemical reactions.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC13H23NO3C_{13}H_{23}NO_3
Molecular Weight241.33 g/mol
Functional GroupsAcetyl, Carboxylate
Ring StructureAzepane

Biological Activity

Research into the biological activity of this compound is still in its early stages, but several studies suggest potential applications:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . While specific data on this compound is limited, its structural similarities to known antibacterial agents suggest it may possess similar activities.
  • Medicinal Chemistry Applications : The presence of the azepane ring and functional groups allows for modifications that could lead to derivatives with enhanced biological activities. Compounds with azepane structures have been explored for their potential roles in drug development, particularly in targeting central nervous system disorders .
  • Potential for Synthesis of Bioactive Molecules : The chemical behavior of this compound can be characterized by several types of reactions, making it a useful building block in organic synthesis aimed at creating bioactive molecules .

Case Studies

While specific case studies on this compound are sparse, related compounds have been investigated:

  • A study evaluated various tert-butyl esters for their antimicrobial properties, noting significant activity against resistant bacterial strains . This suggests that derivatives of this compound could be explored for similar applications.
  • Another research effort focused on the synthesis of azepane derivatives and their pharmacological evaluations, highlighting their potential as anxiolytics and antidepressants . Such findings indicate a promising avenue for further investigation into the pharmacological effects of this compound.

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